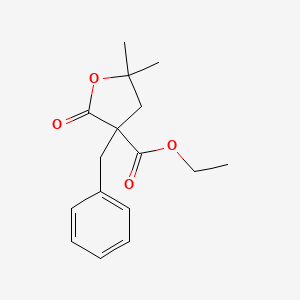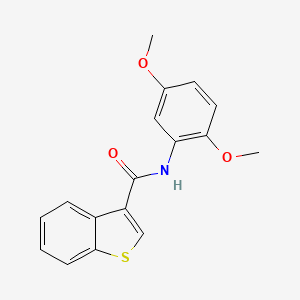![molecular formula C21H17Cl3N2O3S B6002680 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(3,4-dichlorophenyl)benzamide](/img/structure/B6002680.png)
4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(3,4-dichlorophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(3,4-dichlorophenyl)benzamide, also known as ML239, is a small molecule that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as benzamides, which have been shown to possess a wide range of pharmacological effects.
Mechanism of Action
The exact mechanism of action of 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(3,4-dichlorophenyl)benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in disease processes. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects
In addition to its anti-inflammatory and anti-tumor effects, 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(3,4-dichlorophenyl)benzamide has been shown to possess other biochemical and physiological effects. For example, it has been shown to inhibit the activity of the protein kinase CK2, which plays a role in cell proliferation and survival. It has also been shown to modulate the activity of G protein-coupled receptors, which are involved in a wide range of physiological processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(3,4-dichlorophenyl)benzamide is its potency and specificity, which make it a useful tool for studying the role of specific enzymes and signaling pathways in disease processes. However, like many small molecules, it has limitations in terms of its bioavailability and pharmacokinetic properties, which can make it difficult to use in certain experimental settings.
Future Directions
There are several potential future directions for research on 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(3,4-dichlorophenyl)benzamide. One area of interest is its potential use in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Another area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease, where it has shown promising results in preclinical studies. Finally, further research is needed to fully understand the mechanism of action of 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(3,4-dichlorophenyl)benzamide and its potential applications in other disease conditions.
Synthesis Methods
The synthesis of 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(3,4-dichlorophenyl)benzamide involves the reaction of 4-chlorobenzylamine with 3,4-dichlorobenzoyl chloride in the presence of a base, followed by the addition of methylsulfonyl chloride. The resulting compound is then purified using column chromatography to obtain the final product.
Scientific Research Applications
4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(3,4-dichlorophenyl)benzamide has been studied for its potential therapeutic applications in a variety of disease conditions, including cancer, inflammation, and neurological disorders. It has been shown to exhibit potent anti-inflammatory and anti-tumor effects in preclinical studies.
properties
IUPAC Name |
4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(3,4-dichlorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl3N2O3S/c1-30(28,29)26(13-14-2-6-16(22)7-3-14)18-9-4-15(5-10-18)21(27)25-17-8-11-19(23)20(24)12-17/h2-12H,13H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVXTQBHYVOKHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(benzylthio)-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol](/img/structure/B6002602.png)
![3-methoxy-N-[({4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}amino)carbonyl]benzamide](/img/structure/B6002608.png)
![3-(4-chlorophenyl)-2-methyl-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6002612.png)


![1-[3-(4-morpholinyl)propyl]-6-oxo-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6002625.png)
![5-(2-furyl)-3-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6002646.png)
![ethyl 1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B6002665.png)
![N-(3-hydroxy-3-phenylpropyl)-N-methyl-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanamide](/img/structure/B6002670.png)

![methyl 4-[({1-[2-(4-chlorophenyl)ethyl]-6-oxo-3-piperidinyl}carbonyl)amino]butanoate](/img/structure/B6002684.png)
![methyl 2-[({2-[(5-bromo-2-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6002689.png)
![2-methyl-7-{[2-(4-methylphenoxy)ethyl]sulfonyl}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6002691.png)
![2-[4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-(isopropylamino)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6002698.png)